molecular formula C18H38NO4P B12718018 Dibutyl (1-((1-hydroxybutyl)amino)cyclohexyl)phosphonate CAS No. 67580-48-7

Dibutyl (1-((1-hydroxybutyl)amino)cyclohexyl)phosphonate

Cat. No.: B12718018
CAS No.: 67580-48-7
M. Wt: 363.5 g/mol
InChI Key: AMIMRXJOEHTRSC-UHFFFAOYSA-N
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Description

Dibutyl (1-((1-hydroxybutyl)amino)cyclohexyl)phosphonate is a chemical compound known for its unique structure and properties. It is a member of the phosphonate family, which are characterized by the presence of a phosphonate group (P(=O)(OH)2) attached to a carbon atom. This compound has a cyclohexyl ring substituted with an amino group and a hydroxybutyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl (1-((1-hydroxybutyl)amino)cyclohexyl)phosphonate typically involves the reaction of cyclohexylamine with dibutyl phosphite in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Dibutyl (1-((1-hydroxybutyl)amino)cyclohexyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkoxides and amines can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted phosphonates.

Scientific Research Applications

Dibutyl (1-((1-hydroxybutyl)amino)cyclohexyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dibutyl (1-((1-hydroxybutyl)amino)cyclohexyl)phosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Dibutyl (1-((1-hydroxyethyl)amino)cyclohexyl)phosphonate
  • Dibutyl (1-((1-hydroxypropyl)amino)cyclohexyl)phosphonate
  • Dibutyl (1-((1-hydroxyisobutyl)amino)cyclohexyl)phosphonate

Uniqueness

Dibutyl (1-((1-hydroxybutyl)amino)cyclohexyl)phosphonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxybutyl group provides additional sites for chemical modification, enhancing its versatility in various applications.

Properties

CAS No.

67580-48-7

Molecular Formula

C18H38NO4P

Molecular Weight

363.5 g/mol

IUPAC Name

1-[(1-dibutoxyphosphorylcyclohexyl)amino]butan-1-ol

InChI

InChI=1S/C18H38NO4P/c1-4-7-15-22-24(21,23-16-8-5-2)18(13-10-9-11-14-18)19-17(20)12-6-3/h17,19-20H,4-16H2,1-3H3

InChI Key

AMIMRXJOEHTRSC-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C1(CCCCC1)NC(CCC)O)OCCCC

Origin of Product

United States

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